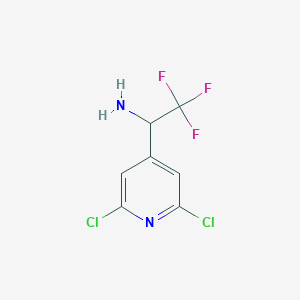

![molecular formula C12H12N2 B2724605 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-32-4](/img/structure/B2724605.png)

8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrroloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are uniquely functionalized and have been synthesized for various purposes .

Synthesis Analysis

These compounds can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . Another method involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

The molecular structure of these compounds is complex and includes a pyrrole and a pyrazine ring . The exact structure would depend on the specific substitutions and modifications made during synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.科学的研究の応用

Antiproliferative Activity

- Novel Pyrroloquinoline Derivatives : Research on novel pyrrolo[3,2,f]quinoline derivatives, similar in structure to 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, showed that these compounds exhibit antiproliferative properties, particularly against leukemia cell lines. These compounds are characterized by an angular aromatic tricyclic system and were found to inhibit cell growth, though their action does not principally rest on topoisomerase II poisoning (Ferlin et al., 2001).

Synthesis and Organic Chemistry Applications

- Catalyst-Free Synthesis : A study described the catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates. This environmentally benign process is significant for its broad applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Potential Therapeutic Applications

- Pyrroloquinoline Derivatives in Asthma Treatment : A series of pyrrolo[3,2,1-ij]quinoline derivatives was synthesized and evaluated for their potential therapeutic application in asthma. These compounds showed significant activity against histamine, platelet activating factor (PAF), and leukotrienes, which are important mediators in asthma (Paris et al., 1995).

Synthesis of Alkaloids

- Synthesis of Luotonin A and Camptothecin : An approach using pyrrolo[3,4-b]quinolines through a formal intramolecular aza-Diels-Alder (Povarov) reaction was applied in the total synthesis of luotonin A and a formal synthesis of camptothecin. This highlights the relevance of pyrroloquinoline structures in alkaloid synthesis (Twin & Batey, 2004).

Environmental Applications

- Preconcentration of Trace Metals : A study explored the use of 8-quinolinol, a related compound, immobilized on various substrates for the preconcentration of trace metals from sea water, demonstrating its potential environmental application (Willie et al., 1983).

作用機序

While the exact mechanism of action of “8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline” is not known, related compounds have shown activities against various biological targets. For example, some pyrroloquinoline derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-8-3-2-4-9-7-10-5-6-13-12(10)14-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXUYNJCUGNHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3CCNC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)

![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)

![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)